

Application Notes and Protocols: Cell Viability Assessment of PROTAC EGFR Degradar 3

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Compound of Interest

Compound Name: PROTAC EGFR degrader 3

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest through the ubiquitin-proteasome system.[1] Unlike traditional inhibitors that merely block protein function, PROTACs eliminate the target protein entirely, offering a promising strategy to overcome drug resistance. [1] Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers, and its aberrant signaling drives tumor proliferation and survival.[2][3] PROTAC EGFR degraders are designed to induce the degradation of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1][4]

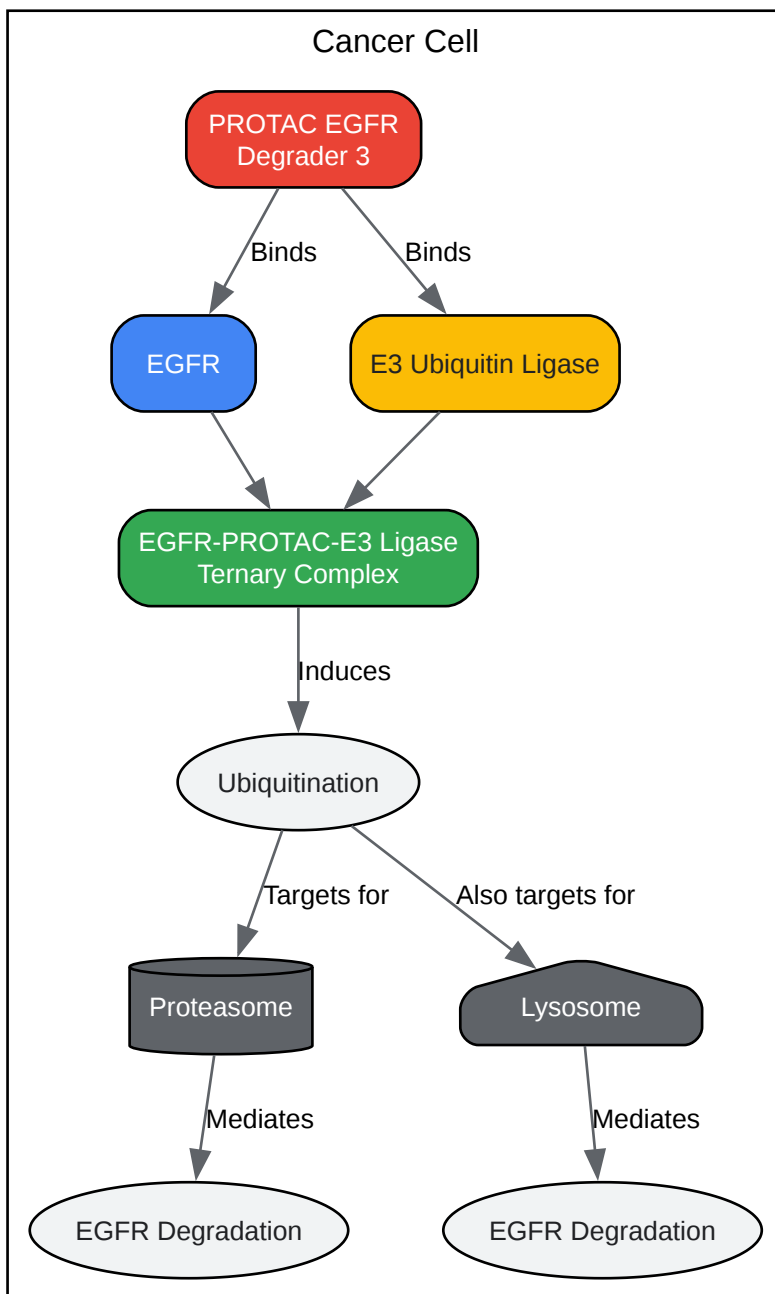
This document provides detailed application notes and protocols for assessing the cell viability of cancer cell lines treated with **PROTAC EGFR degrader 3**, also known as CP17.[5][6] This potent and selective degrader has demonstrated significant anti-proliferative activity in non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations.[5][6]

Mechanism of Action: PROTAC-mediated EGFR Degradation

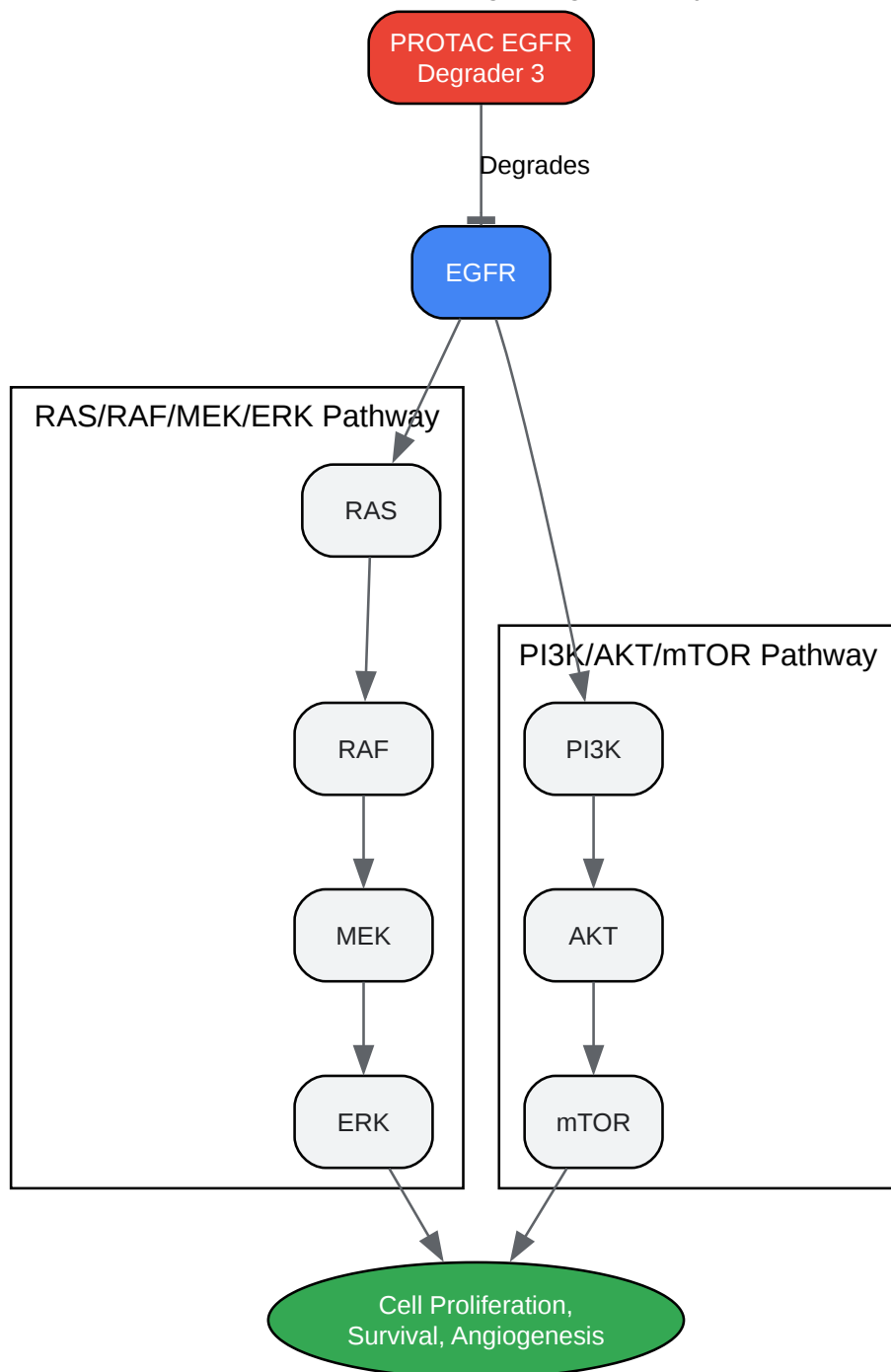
PROTAC EGFR degrader 3 is a heterobifunctional molecule that simultaneously binds to both the EGFR protein and an E3 ubiquitin ligase.[4][7] This induced proximity facilitates the

ubiquitination of EGFR, marking it for degradation by the proteasome.[4] The degradation of EGFR leads to the suppression of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately resulting in decreased cell viability and induction of apoptosis.[2][3] Interestingly, for **PROTAC EGFR degrader 3** (CP17), it has been shown that the lysosome is also involved in the degradation process of mutant EGFR.[5][6]

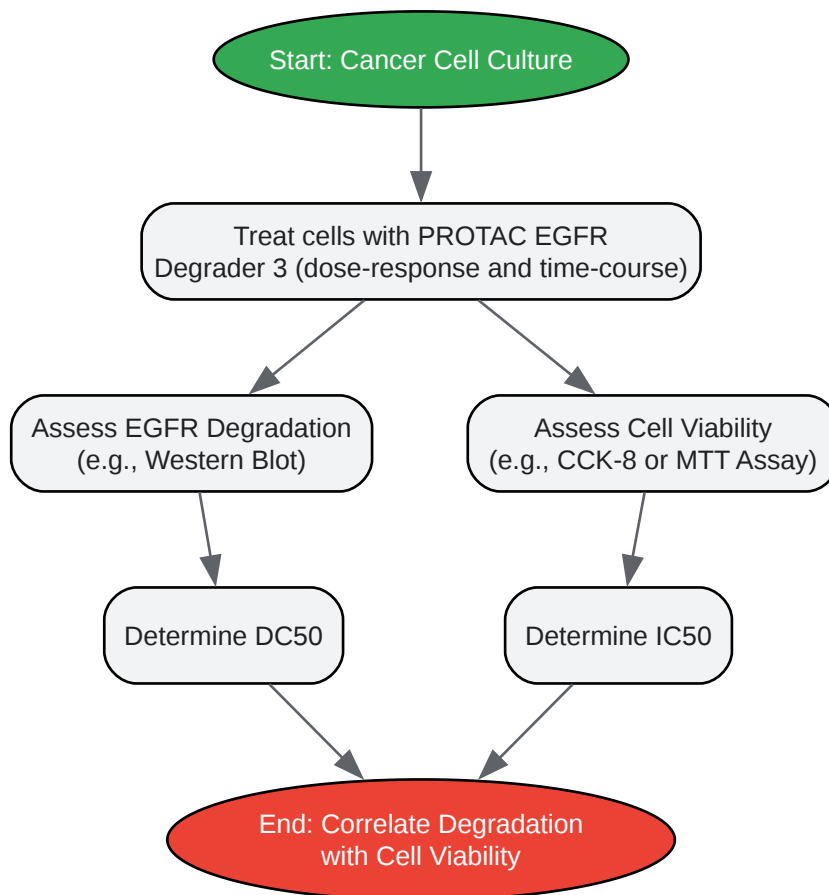
PROTAC EGFR Degradar 3 Mechanism of Action



EGFR Downstream Signaling Pathways



Experimental Workflow for PROTAC Evaluation



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